4-(2-Methoxyethoxy)-3-methylbenzonitrile

Description

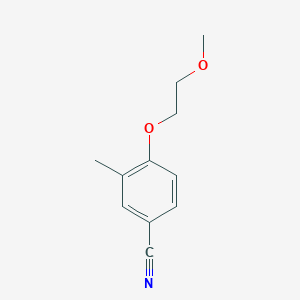

4-(2-Methoxyethoxy)-3-methylbenzonitrile is a benzonitrile derivative featuring a methoxyethoxy group at the 4-position and a methyl group at the 3-position of the aromatic ring. The methoxyethoxy substituent enhances solubility in polar solvents, while the methyl group contributes to steric and electronic effects on the aromatic system .

Properties

IUPAC Name |

4-(2-methoxyethoxy)-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9-7-10(8-12)3-4-11(9)14-6-5-13-2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHZEXVCRMODKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-methylbenzonitrile typically involves the reaction of 3-methylbenzonitrile with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Starting Material: 3-methylbenzonitrile

Reagent: 2-methoxyethanol

Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)

Conditions: Reflux for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening for optimal reaction conditions and catalysts is common to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: 4-(2-Methoxyethoxy)-3-methylbenzoic acid

Reduction: 4-(2-Methoxyethoxy)-3-methylbenzylamine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Methoxyethoxy)-3-methylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Substituents (Position) | Functional Groups | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-(2-Methoxyethoxy)-3-methylbenzonitrile | 4-(2-Methoxyethoxy), 3-methyl | Nitrile, Ether | ~178.2 (estimated) | High polarity, electron-donating ether, meta-directing nitrile |

| 4-(2-Aminoethyl)-3-methylbenzonitrile | 4-(2-Aminoethyl), 3-methyl | Nitrile, Amine | 160.2 | Basic amine group, hydrogen-bonding capability, lower molecular weight |

| 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile | 4-(5-Bromo-2-methoxyphenylsulfanyl), 3-methyl | Nitrile, Thioether, Bromine | ~348.3 (estimated) | Bulky sulfanyl group, bromine for cross-coupling, electron-withdrawing Br |

Reactivity and Solubility

- This compound: The methoxyethoxy group enhances water solubility compared to non-polar analogs. Nitrile group allows hydrolysis to carboxylic acids or amides under acidic/basic conditions. Ether oxygen participates in hydrogen bonding, influencing interactions in catalytic systems .

- 4-(2-Aminoethyl)-3-methylbenzonitrile: The amine group increases basicity and solubility in aqueous acidic media (e.g., forms salts with HCl). Reactivity includes nucleophilic substitution or condensation reactions via the amine .

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile :

Key Differences and Implications

- Electronic Effects: Methoxyethoxy (electron-donating) vs. bromine (electron-withdrawing) alters aromatic ring reactivity. Aminoethyl groups introduce basicity, unlike the neutral ether or thioether analogs.

- Synthetic Utility :

- Bromine in the sulfanyl analog facilitates cross-coupling, whereas the methoxyethoxy group enhances solubility for solution-phase reactions.

- Stability :

- Hydrochloride salts (e.g., related amine in ) improve stability but are absent in nitrile derivatives .

Biological Activity

4-(2-Methoxyethoxy)-3-methylbenzonitrile, also known as 3-Methoxy-4-(2-methoxyethoxy)benzonitrile, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzonitrile moiety with a methoxyethoxy side chain. Its chemical formula is , and it exhibits unique reactivity due to the presence of electron-donating groups (EDGs) such as methoxy and methoxyethoxy, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The exact mechanism can vary based on the biological context:

- Enzyme Interaction : The compound may modulate enzyme activity, potentially influencing metabolic pathways.

- Receptor Binding : It may interact with specific receptors involved in cellular signaling, leading to physiological effects.

Anticancer Activity

Recent studies have indicated that derivatives of benzonitrile compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Research shows that similar compounds demonstrate IC values in the micromolar range against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia) .

- Mechanism of Action : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

Antifungal Properties

Preliminary studies suggest that this compound may possess antifungal properties:

- Interaction with Fungal Targets : The compound's structure indicates potential interactions with biological targets involved in nucleic acid synthesis or cellular signaling pathways related to fungal growth .

Case Studies and Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Methoxyethoxy side chain | Anticancer and antifungal potential |

| 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile | Fluorinated, methoxyethoxy side chain | Noted for antifungal properties |

| 4-Chloro-3-[(2-methoxyethoxy)methyl]benzonitrile | Chlorinated variant | Varies based on substitution |

| 4-Bromo-3-methylbenzonitrile | Brominated variant | Varies based on substitution |

This table highlights the differences in biological activity among structurally similar compounds, emphasizing the unique properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.